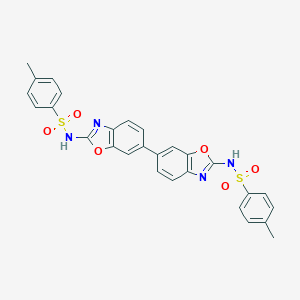![molecular formula C22H29N3O4S B296178 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B296178.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide, also known as BZPMT, is a chemical compound that belongs to the class of sulfonamide drugs. It is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in the regulation of pH in various tissues and organs. BZPMT has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and other diseases.
Mechanism of Action
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide acts as a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in the regulation of pH in various tissues and organs. By inhibiting these enzymes, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide disrupts the pH balance in cancer cells, leading to their death. In neurological disorders, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide may improve cognitive function by modulating the pH balance in the brain.
Biochemical and Physiological Effects:
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects in various tissues and organs. In cancer, it inhibits the growth and metastasis of tumors by disrupting the pH balance in cancer cells. In the brain, it may improve cognitive function by modulating the pH balance. N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide is its potent inhibitory activity against carbonic anhydrase IX and XII, which makes it a valuable tool for studying the role of these enzymes in various diseases. However, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide is also known to have off-target effects on other carbonic anhydrase isoforms, which can complicate the interpretation of experimental results. In addition, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide is a relatively complex molecule, which can make its synthesis and purification challenging.
Future Directions
There are several future directions for research on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide. One area of interest is the development of more selective inhibitors of carbonic anhydrase IX and XII, which could improve the efficacy and specificity of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide and other sulfonamide drugs. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide in other diseases, such as metabolic disorders and infectious diseases. Finally, the development of new imaging agents based on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide could improve the detection and diagnosis of various diseases.
Synthesis Methods
The synthesis of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide involves the reaction of 2-methoxy-N,5-dimethylbenzenesulfonamide with 1-benzylpiperazine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide by the addition of a strong acid such as hydrochloric acid.
Scientific Research Applications
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in cancer, neurological disorders, and other diseases. In cancer, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide has been shown to inhibit the growth and metastasis of various types of tumors, including breast, lung, and prostate cancer. It has also been studied as a potential imaging agent for the detection of hypoxic tumors.
In neurological disorders, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide has been investigated as a potential treatment for epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
properties
Molecular Formula |
C22H29N3O4S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H29N3O4S/c1-18-9-10-20(29-3)21(15-18)30(27,28)23(2)17-22(26)25-13-11-24(12-14-25)16-19-7-5-4-6-8-19/h4-10,15H,11-14,16-17H2,1-3H3 |
InChI Key |
PTRWBYQFKGIRQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)





![N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B296122.png)
